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Compound of Interest

Compound Name: BMS-564929

Cat. No.: B1667221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BMS-564929 is a potent and selective androgen receptor modulator (SARM) that has

demonstrated significant anabolic effects in muscle and bone with reduced activity in

reproductive tissues.[1][2] This guide provides a comprehensive comparison of BMS-564929's

cross-reactivity with other key steroid hormone receptors, supported by experimental data and

detailed methodologies.

Quantitative Analysis of Receptor Binding and
Functional Activity
BMS-564929 exhibits high-affinity binding to the androgen receptor (AR) and demonstrates

substantial selectivity over other steroid receptors. The following table summarizes the binding

affinities and functional potencies of BMS-564929 for various steroid receptors.
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Receptor
Binding
Affinity (Ki,
nM)

Functional
Activity (EC50,
nM)

Selectivity vs.
AR (Binding)

Functional
Response

Androgen

Receptor (AR)

2.11 ± 0.16[3][4]

[5][6]

0.44 ± 0.03

(C2C12 cells)[1]

[3], 8.66 ± 0.22

(PEC cells)[1][3]

- Agonist[3]

Estrogen

Receptor α

(ERα)

>2110[1] >30,000[3] >1000-fold[1][3]
No measurable

activity[3]

Estrogen

Receptor β

(ERβ)

>2110[1] >30,000[3] >1000-fold[1][3]
No measurable

activity[3]

Progesterone

Receptor (PR)
~844[1][3] >30,000[3] ~400-fold[1][3]

No measurable

activity[3]

Glucocorticoid

Receptor (GR)
>2110[1] >30,000[3] >1000-fold[1][3]

No measurable

activity[3]

Mineralocorticoid

Receptor (MR)
>2110[1] >30,000[3] >1000-fold[1][3]

No measurable

activity[3]

Experimental Protocols
The data presented above was generated using the following key experimental methodologies:

Radioligand Competition Binding Assays
The binding affinity of BMS-564929 to various steroid receptors was determined using

radioligand competition binding assays.

Androgen Receptor (AR): Human cancer epithelial breast cell lines (MDA MB-453), which

endogenously express AR, were used. The assay involved incubating varying concentrations

of BMS-564929 with the cells in the presence of a radiolabeled androgen,

[³H]dihydrotestosterone ([³H]DHT), for 2 hours at room temperature. The ability of BMS-
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564929 to displace the radioligand from the receptor was measured to determine its binding

affinity (Ki).[3]

Progesterone Receptor (PR): Human cancer epithelial breast cell lines (T47D), which

endogenously express PR, were utilized. Similar to the AR assay, various concentrations of

BMS-564929 were incubated with these cells and a radiolabeled progestin,

[³H]progesterone, for 2 hours at room temperature to assess competitive binding.[3]

Estrogen Receptors (ERα and ERβ): For ERα and ERβ, fusion proteins of the ligand-binding

domain (LBD) expressed in Escherichia coli were used. Binding reactions were conducted

by incubating the ERα and ERβ LBDs with BMS-564929 and the radiolabeled estrogen,

[³H]E2, for 2 hours at room temperature.[3]

Mineralocorticoid Receptor (MR): Specific binding to the MR was evaluated using a

competition binding assay with kidney cytosolic preparations from adrenalectomized rats.

These preparations were incubated with BMS-564929 and the radiolabeled

mineralocorticoid, [³H]aldosterone, for 2 hours on ice. To prevent non-specific binding to the

glucocorticoid receptor (GR), an excess of mifepristone (RU486) was included in the

reaction.[3]

Functional Transactivation Assays
The functional activity (agonist or antagonist) of BMS-564929 at the different steroid receptors

was assessed using functional transactivation assays.

Androgen Receptor (AR): Mouse myoblast (C2C12) and rat prostate epithelial (PEC) cell

lines, both stably transfected with the rat AR and an androgen-specific response element

(ARE)-driven luciferase reporter gene, were used. Cells were treated with varying

concentrations of BMS-564929, and the resulting luciferase activity was measured to

determine the potency (EC50) of the compound.[1]

Other Steroid Receptors (ERα, ERβ, GR, MR, PR): For ERα, ERβ, GR, MR, and PR,

functional transactivation assays were performed at concentrations of BMS-564929 up to 30

μM. No measurable agonist or antagonist activity was detected for BMS-564929 at any of

these receptors.[3]
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Visualizing Experimental Workflow and Signaling
Pathways
To further clarify the experimental process and the biological context of BMS-564929's activity,

the following diagrams are provided.
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Caption: Workflow for Radioligand Competition Binding Assay.
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Caption: BMS-564929 Signaling and Cross-Reactivity Profile.

In summary, BMS-564929 is a highly selective agonist for the androgen receptor with minimal

to no cross-reactivity with other major steroid hormone receptors at physiologically relevant

concentrations. This high selectivity underscores its potential for therapeutic applications where

targeted androgenic effects are desired with a reduced risk of side effects associated with the

activation of other steroid receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1667221?utm_src=pdf-custom-synthesis
https://academic.oup.com/endo/article-pdf/148/1/4/9028279/endo0004.pdf
https://pubmed.ncbi.nlm.nih.gov/17008401/
https://pubmed.ncbi.nlm.nih.gov/17008401/
https://pubmed.ncbi.nlm.nih.gov/17008401/
https://www.medchemexpress.com/BMS-564929.html
http://www.probechem.com/products_BMS-564929.aspx
https://www.bioscience.co.uk/product~919142
https://newdrugapprovals.org/2015/06/02/bms-564929-androgen-receptor-ar-modulator/
https://www.benchchem.com/product/b1667221#cross-reactivity-of-bms-564929-with-other-steroid-receptors
https://www.benchchem.com/product/b1667221#cross-reactivity-of-bms-564929-with-other-steroid-receptors
https://www.benchchem.com/product/b1667221#cross-reactivity-of-bms-564929-with-other-steroid-receptors
https://www.benchchem.com/product/b1667221#cross-reactivity-of-bms-564929-with-other-steroid-receptors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667221?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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